(E)-4-chloro-2-(3-(2-fluorophenyl)acryloyl)phenyl furan-2-carboxylate
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Description
The compound “(E)-2-(3-(2-fluorophenyl)acryloyl)-5-methoxyphenyl furan-2-carboxylate” is structurally similar . Another related compound is “4-Bromo-2-[3-(2-fluorophenyl)acryloyl]phenyl 2-furoate”, which is an aromatic compound.
Molecular Structure Analysis
The molecular structure of the related compound “(E)-2-(3-(2-fluorophenyl)acryloyl)-5-methoxyphenyl furan-2-carboxylate” can be found on PubChem . Another related compound, “Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate”, has been analyzed by 1H-NMR, 13C-NMR, HRMS, and SC-XRD .Physical And Chemical Properties Analysis
The physical and chemical properties of the related compound “2-Furancarboxylic acid, 3-fluorophenyl ester” are available on PubChem . It has a molecular weight of 206.17 g/mol and a topological polar surface area of 39.4 Ų .Scientific Research Applications
Antimicrobial Activity
(E)-4-chloro-2-(3-(2-fluorophenyl)acryloyl)phenyl furan-2-carboxylate has been investigated for its antimicrobial properties. Studies have shown that compounds synthesized using similar structures exhibit antimicrobial activity against various microorganisms such as Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi. The minimum concentration required to inhibit bacterial growth has been estimated using photometry assays (Arun, Reddy, & Rajkumar, 2003).
Corrosion Inhibition
Research into the application of (E)-4-chloro-2-(3-(2-fluorophenyl)acryloyl)phenyl furan-2-carboxylate and its derivatives has also encompassed the field of corrosion inhibition. It has been found that these compounds can effectively inhibit the corrosion of mild steel in hydrochloric acid solutions. The adsorption of these compounds on mild steel surfaces follows the Langmuir adsorption model, suggesting their potential as mixed-type corrosion inhibitors (Lgaz et al., 2017).
Drug Release Studies
Another significant application of this compound is in the field of drug release studies. Specifically, derivatives of this compound have been used in the development of polymeric hydrogels for controlled drug release. Research has explored the release behavior of these hydrogels, finding that the rate of drug release is influenced by various factors such as crosslinking density, drug loading percentage, and the pH of the medium (Arun & Reddy, 2005).
Molecular Interactions and Structural Analysis
Studies have also delved into understanding the molecular interactions and structural characteristics of derivatives of (E)-4-chloro-2-(3-(2-fluorophenyl)acryloyl)phenyl furan-2-carboxylate. For instance, research has been conducted on the spectroscopic and quantum chemical correlation for evaluating chemical reactivity and non-linear optical properties of related chalcone compounds. These studies provide insights into the molecular structure and potential applications in materials science (Singh, Rawat, Baboo, & Kumar, 2015).
properties
IUPAC Name |
[4-chloro-2-[(E)-3-(2-fluorophenyl)prop-2-enoyl]phenyl] furan-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClFO4/c21-14-8-10-18(26-20(24)19-6-3-11-25-19)15(12-14)17(23)9-7-13-4-1-2-5-16(13)22/h1-12H/b9-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOVQFKOVIINLD-VQHVLOKHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)OC(=O)C3=CC=CO3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)OC(=O)C3=CC=CO3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClFO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-chloro-2-(3-(2-fluorophenyl)acryloyl)phenyl furan-2-carboxylate |
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